
N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). This compound has gained significant attention in recent years due to its potential use in treating various types of cancers, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide is a reversible inhibitor of BTK, which binds covalently to the cysteine residue in the ATP-binding pocket of BTK. This binding prevents the phosphorylation of downstream signaling molecules, such as phospholipase Cγ2 (PLCγ2), and ultimately leads to the inhibition of BCR signaling. In addition, this compound has been shown to induce apoptosis of malignant B-cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of CLL and NHL. In these models, this compound induced apoptosis of malignant B-cells and inhibited tumor growth. Furthermore, this compound has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis, lupus, and multiple sclerosis. In these models, this compound reduced the production of inflammatory cytokines and chemokines and decreased disease severity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide is its high selectivity for BTK, which minimizes off-target effects. This compound has also been shown to have favorable pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one limitation of this compound is its potential toxicity, particularly in the cardiovascular system. In preclinical studies, this compound has been shown to cause QT prolongation and hypertension, which may limit its clinical use.
Orientations Futures
There are several future directions for the research and development of N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide. One potential direction is the investigation of this compound in combination with other therapies, such as chemotherapy, immunotherapy, or targeted therapy. Combination therapy may enhance the anti-tumor activity of this compound and overcome resistance mechanisms. Another direction is the exploration of this compound in other diseases, such as solid tumors or autoimmune diseases. Finally, the development of more potent and selective BTK inhibitors may further improve the therapeutic potential of this class of compounds.
Méthodes De Synthèse
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-methyl-2-nitrobenzoic acid with thionyl chloride, resulting in the formation of 5-methyl-2-nitrobenzoyl chloride. This intermediate is then reacted with N-(1-cyano-2-methoxy-1-methylethyl)amine in the presence of triethylamine to yield this compound. The overall yield of this synthesis method is around 40%, and the purity of the final product is greater than 98%.
Applications De Recherche Scientifique
N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the suppression of BCR signaling and subsequent apoptosis of malignant B-cells.
In addition to its anti-cancer properties, this compound has also been investigated for its potential use in treating autoimmune diseases and inflammatory disorders. BTK plays a crucial role in the activation of immune cells, such as B-cells, T-cells, and macrophages. Inhibition of BTK by this compound has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a decrease in disease severity in preclinical models of rheumatoid arthritis, lupus, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-5-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-9-4-5-11(16(18)19)10(6-9)12(17)15-13(2,7-14)8-20-3/h4-6H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPFJOWJOISUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC(C)(COC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

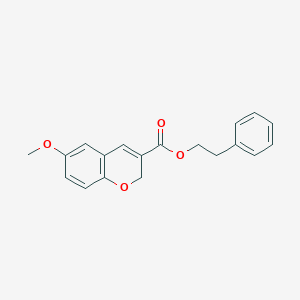
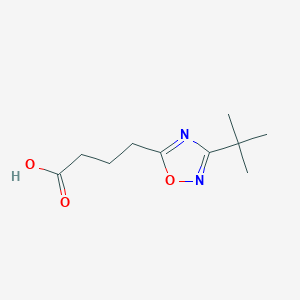
![1-(2-methoxy-5-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2463130.png)
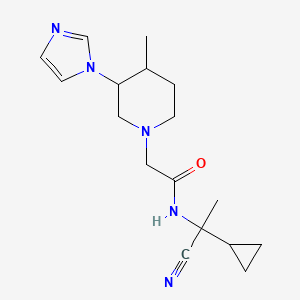
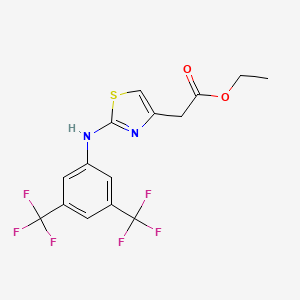
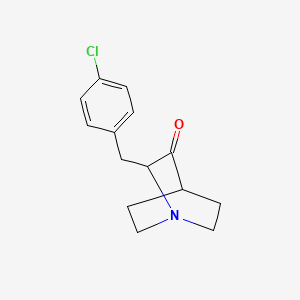
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-[(4-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2463134.png)
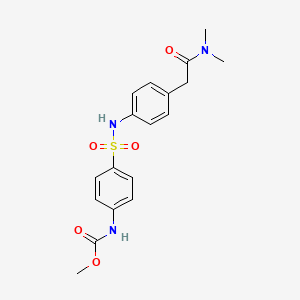
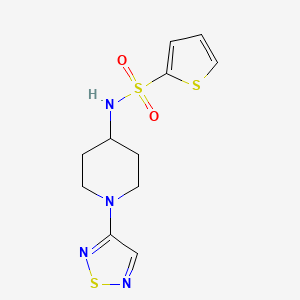
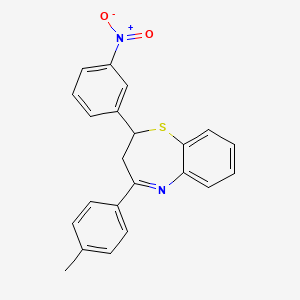
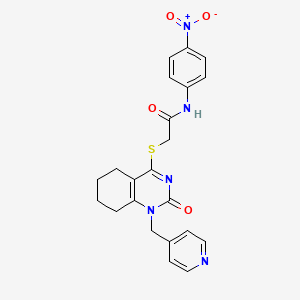
![2-Fluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2463144.png)
![tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate](/img/structure/B2463145.png)
![N-benzyl-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2463146.png)